molecular formula C15H30BrN3O2 B588780 ENMD 547-d8 CAS No. 1795025-33-0

ENMD 547-d8

货号 B588780
CAS 编号: 1795025-33-0
分子量: 372.377
InChI 键: CXPUAJQIKBLGIR-KTSBLNPMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ENMD 547-d8 is a deuterium labelled form of ENMD 547 . It is a selective PAR-2 antagonist . The IUPAC name for ENMD 547-d8 is 6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide .


Molecular Structure Analysis

The molecular formula of ENMD 547-d8 is C15H22D8BrN3O2 . The molecular weight is 372.37 . The canonical SMILES representation is CC©CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br .


Physical And Chemical Properties Analysis

ENMD 547-d8 has a molecular weight of 372.37 . It is stored at 2-8°C . The physical appearance of ENMD 547-d8 is not specified . It is soluble in Chloroform, Dichloromethane, and DMSO .

科学研究应用

抗增殖和抗血管生成活性

ENMD 547-d8,与其母化合物2ME2一样,显示出显著的抗增殖和抗血管生成活性。这些特性使其成为癌症治疗的候选药物,因为它可以抑制肿瘤生长并防止形成对肿瘤生存和扩张至关重要的新血管。与2ME2相比,ENMD 547-d8在代谢稳定性和血浆水平上的提高表明,在临床环境中,ENMD 547-d8可能提供增强的治疗效果。

体内抗肿瘤效果

研究表明,ENMD 547-d8在动物模型中减少肿瘤体积并改善存活时间的潜力。值得注意的是,它能够靶向微管,诱导G2-M细胞周期停滞,并促进凋亡,符合有效癌症治疗的期望结果。在各种肿瘤模型中观察到的抗肿瘤活性,包括乳腺癌和Lewis肺癌转移模型,突显了其作为治疗剂跨不同癌症类型的多功能性。

作用机制

ENMD 547-d8的作用机制涉及靶向对肿瘤生长和存活至关重要的几个途径。这包括通过靶向血管内皮生长因子受体(VEGFRs)和成纤维细胞生长因子受体(FGFRs)抑制血管生成,以及抑制有丝分裂激酶Aurora A。这种多方面的靶向使ENMD 547-d8成为治疗具有这些异常途径的癌症的有希望的候选药物。

临床意义

ENMD 547-d8的口服生物利用度,结合其抗血管生成和抗增殖作用机制,支持其作为癌症治疗药物的潜在用途。该化合物进入临床试验的进展突显了其承诺,特别是对于铂类耐药性卵巢癌等目前治疗选择有限的疾病。

参考文献

作用机制

ENMD 547-d8 dose-dependently inhibits calcium signaling in Lewis lung carcinoma cells stimulated with a soluble peptide PAR-2 agonist or trypsin, but not with a soluble PAR-1 agonist . It does not inhibit platelet aggregation stimulated by thrombin, suggesting that it does not inhibit PAR-3 or PAR-4 signaling .

安全和危害

ENMD 547 is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wash hands thoroughly after handling . In case of exposure or concern, it is advised to get medical advice/attention .

属性

{ "Design of the Synthesis Pathway": "The synthesis of ENMD 547-d8 involves the deuteration of ENMD 2076, a small molecule inhibitor of Aurora A and Flt3 kinases, using deuterated reagents.", "Starting Materials": [ "ENMD 2076", "D2O", "NaOD" ], "Reaction": [ "ENMD 2076 is dissolved in D2O.", "NaOD is added to the solution to initiate the deuteration reaction.", "The reaction mixture is stirred at room temperature for several hours.", "The progress of the reaction is monitored by analytical methods such as NMR spectroscopy.", "Once the desired level of deuteration is achieved, the reaction mixture is quenched with an acid to stop the reaction.", "The product, ENMD 547-d8, is then isolated and purified using standard techniques such as chromatography and recrystallization." ] }

CAS 编号

1795025-33-0

产品名称

ENMD 547-d8

分子式

C15H30BrN3O2

分子量

372.377

IUPAC 名称

6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide

InChI

InChI=1S/C15H29N3O2.BrH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H/i8D2,9D2,10D2,11D2;

InChI 键

CXPUAJQIKBLGIR-KTSBLNPMSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Br

同义词

6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone-d8 Hydrobromide;  1-(6-Amino-1-oxohexyl)-4-(3-methyl-1-oxobutyl)piperazine-d8 Monohydrobromide; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。